molecular formula C20H15F4O2P B5234174 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate

2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate

Cat. No. B5234174
M. Wt: 394.3 g/mol
InChI Key: CROLSFSRTGJEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate, also known as TFE-P, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the phosphonate family and is widely used as a reagent in organic synthesis. TFE-P has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several research applications.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is not fully understood, but it is believed to involve the formation of a stable intermediate that can undergo various reactions. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that plays a crucial role in the nervous system. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has also been found to exhibit antibacterial and antifungal activity, which makes it a promising candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has also been found to exhibit anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is its versatility as a reagent in organic synthesis. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate can be used to prepare a wide range of chiral phosphine ligands, which have found applications in various chemical reactions. However, one of the limitations of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is its toxicity, which makes it challenging to handle in the laboratory. Special precautions need to be taken while handling 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate, and it should be used only by trained personnel.

Future Directions

There are several future directions for the research on 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate. One of the most promising directions is the development of new chiral phosphine ligands using 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate. These ligands can be used in various chemical reactions, including asymmetric synthesis, which is a crucial area of research in organic chemistry. Another promising direction is the use of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate as a potential candidate for cancer therapy. Further research is needed to understand the mechanism of action of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate in cancer cells and to develop more effective cancer therapies using 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate.
Conclusion:
In conclusion, 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is a versatile compound that has found widespread applications in scientific research. It is a potent reagent in organic synthesis and has been found to exhibit various biochemical and physiological effects. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has several advantages and limitations for laboratory experiments, and special precautions need to be taken while handling it. There are several future directions for research on 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate, including the development of new chiral phosphine ligands and the use of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate in cancer therapy.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate involves the reaction of diphenylphosphinic acid with 4-fluorobenzaldehyde and trifluoroacetaldehyde. The reaction is carried out in the presence of a base catalyst and results in the formation of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate as a white crystalline solid. The yield of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of the reactants.

Scientific Research Applications

2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has been extensively used in scientific research for various applications. One of the most significant applications of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is in the synthesis of chiral phosphine ligands. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is a versatile reagent that can be used to prepare a wide range of chiral phosphine ligands, which have been found to exhibit excellent catalytic activity in various chemical reactions.

properties

IUPAC Name

1-(1-diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4O2P/c21-16-13-11-15(12-14-16)19(20(22,23)24)26-27(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROLSFSRTGJEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC(C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene

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